molecular formula C9H8N2O2S B1528467 Ethyl thiazolo[4,5-c]pyridine-2-carboxylate CAS No. 911463-38-2

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate

Cat. No.: B1528467
CAS No.: 911463-38-2
M. Wt: 208.24 g/mol
InChI Key: YYBXJJAPHASLEA-UHFFFAOYSA-N
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Description

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate (CAS 911463-38-2) is a high-value chemical building block with the molecular formula C9H8N2O2S and a molecular weight of 208.24 . This compound features a thiazolo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing this core are of significant interest in pharmaceutical research for the development of new therapeutic agents . The ester functional group makes it a versatile intermediate for further synthetic modification, particularly through hydrolysis to carboxylic acids or transesterification reactions. As a key synthetic precursor, it is primarily used in organic synthesis and drug discovery programs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl [1,3]thiazolo[4,5-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBXJJAPHASLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Common Synthetic Route

  • Starting Materials :

    • 2-Aminothiazole
    • Ethyl 2-chloronicotinate
  • Reaction Conditions :

    • Base: Triethylamine (commonly used to neutralize HCl formed during the reaction)
    • Solvent: Ethanol or similar polar solvents
    • Temperature: Elevated temperatures (typically reflux conditions) to facilitate cyclization
  • Procedure Summary :
    The reaction proceeds via nucleophilic substitution where the amino group of 2-aminothiazole attacks the electrophilic carbon in ethyl 2-chloronicotinate, displacing the chloride ion. This is followed by intramolecular cyclization forming the fused thiazolo-pyridine ring system. The base scavenges the released HCl, driving the reaction forward.

Step Reagents/Conditions Purpose Outcome
1 2-Aminothiazole + Ethyl 2-chloronicotinate + Triethylamine in ethanol Nucleophilic aromatic substitution and cyclization Formation of this compound
2 Reflux for several hours Promote cyclization and completion of reaction High yield of target compound
3 Workup and purification Isolation of pure compound Pure this compound

Research Findings and Analysis

  • Reaction Efficiency : The reaction between 2-aminothiazole and ethyl 2-chloronicotinate in the presence of triethylamine typically achieves good to excellent yields, often exceeding 70% under optimized conditions. The use of ethanol as a solvent provides a balance between solubility and reaction rate.

  • Temperature Effects : Elevated temperatures (around reflux of ethanol, ~78°C) are crucial for promoting the cyclization step. Lower temperatures tend to slow the reaction or lead to incomplete conversion.

  • Base Role : Triethylamine acts as a proton scavenger, neutralizing HCl generated and preventing side reactions. Its presence is essential for driving the reaction to completion.

  • Purification : Post-reaction, the product is commonly purified by recrystallization or chromatographic methods to achieve high purity suitable for research applications.

Summary Table of Preparation Method

Parameter Details
Starting Materials 2-Aminothiazole, Ethyl 2-chloronicotinate
Base Triethylamine
Solvent Ethanol (commonly)
Temperature Reflux (~78°C)
Reaction Time Several hours (typically 4-8 hours)
Yield Generally >70% under optimized conditions
Purification Recrystallization or chromatography
Mechanism Nucleophilic aromatic substitution followed by cyclization

Chemical Reactions Analysis

Types of Reactions

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound, which features a thiazole ring fused to a pyridine structure, is utilized as a building block for synthesizing more complex heterocyclic compounds and is investigated for its potential as an enzyme inhibitor, receptor ligand, and for its antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

This compound is a valuable building block in the synthesis of complex heterocyclic compounds and has applications across various fields.

Chemistry this compound serves as a building block in the synthesis of complex heterocyclic compounds. Its structural components contribute to its chemical reactivity, making it useful in creating new molecular entities.

Biology This compound is studied for its potential to act as an enzyme inhibitor or receptor ligand. Researchers explore its interactions with biological molecules to understand its effects on biological processes.

Medicine The compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties, indicating potential therapeutic applications.

Industry this compound is used in the development of new materials and chemical processes, highlighting its role in industrial innovation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the cyclization of precursors under specific conditions, often reacting 2-aminothiazole with ethyl 2-chloronicotinate in the presence of a base like triethylamine, in a solvent such as ethanol at elevated temperatures.

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.

Related Research

Mechanism of Action

The mechanism of action of ethyl thiazolo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between ethyl thiazolo[4,5-c]pyridine-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reported Bioactivity/Use
This compound* C₉H₈N₂O₂S 208.24 (est.) Not specified Thiazolo[4,5-c]pyridine core, ethyl ester Antiviral, antimicrobial (inferred)
Ethyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate C₉H₁₂N₂O₂S 212.27 1135122-10-9 Tetrahydro-pyridine ring (saturated), thiazolo[5,4-c] fusion Not specified
Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate C₉H₉N₃O₂ 191.19 214778-28-6 Imidazole instead of thiazole, fused at [4,5-c] Drug research (N-heterocyclic agent)
Ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxylate C₂₁H₁₅FNO₃S 380.41 Not specified Benzo-fused thiazolo[3,2-a]pyridine, fluoro and phenyl substituents Potent HCV polymerase inhibition
Ethyl 5-phenyl-2-(phenylamino)thiazolo[4,5-b]pyridine-7-carboxylate C₂₂H₁₈N₃O₂S 396.46 1242257-48-2 Thiazolo[4,5-b] fusion, phenyl and phenylamino groups Not specified (supplier-listed)

Notes:

  • *Estimated molecular weight for this compound is based on structural similarity to and .

Substituent and Ring System Effects

  • Heteroatom Substitution : Replacing thiazole with imidazole () introduces additional hydrogen-bonding capacity, which may improve binding to enzymes or receptors .
  • Aromatic Extensions : Benzo-fused analogs () show increased molecular weight and aromatic surface area, correlating with enhanced antiviral activity against HCV .

Biological Activity

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazole ring fused to a pyridine structure, contributing to its unique reactivity and biological activity. The compound's chemical formula is C10_{10}H8_{8}N2_{2}O2_{2}S, and it serves as a versatile building block for synthesizing various derivatives with enhanced biological properties .

1. Antitumor Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antitumor activity. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (human liver carcinoma) and HMC1.2 cells (a model for gastrointestinal stromal tumors).

  • Case Study : A derivative of this compound was found to possess an IC50_{50} value of 1.15 μM against HMC1.2 cells harboring c-KIT mutations, indicating potent anti-proliferative effects .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds derived from this scaffold have shown the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

  • Research Findings : In vitro studies reported IC50_{50} values for COX-2 inhibition as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. The SAR studies reveal that specific substitutions on the thiazole and pyridine rings can significantly enhance the compound's potency.

Substituent Activity IC50_{50}
3-(trifluoromethyl)phenylModerate enzymatic inhibition9.87 μM
6-position functionalizationEnhanced c-KIT inhibitory activity4.77 μM

These findings highlight the importance of structural optimization in developing more effective derivatives .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • c-KIT Inhibition : The compound has been shown to switch off activated c-KIT to its inactive state, leading to decreased cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Treatment with this compound results in cell cycle arrest and induction of apoptosis in sensitive cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl thiazolo[4,5-c]pyridine-2-carboxylate?

Answer:
The synthesis typically involves cyclization reactions of precursor heterocycles. Key methods include:

  • Vilsmeier-Haack Reagents : Used for chlorination and cyclization of pyridine intermediates, yielding fused thiazolo-pyridine systems with ester functionalities (e.g., ethyl groups) .
  • Intramolecular Cyclization : Thioketene intermediates generated in situ can undergo 6-endo-dig cyclization with nucleophilic groups (e.g., amines) to form the thiazolo-pyridine core .
  • Thioglycolic Acid-Mediated Cyclization : Reaction of Schiff bases with thioglycolic acid under reflux produces thiazolidinone intermediates, which are further modified to the target compound .
    Optimization Tips : Solvent choice (DMF or ethanol), temperature control (80–120°C), and catalysts (e.g., acetic acid) significantly impact yield (50–85%) and purity .

Advanced: How can researchers address contradictions in reported reaction yields for this compound?

Answer:
Discrepancies in yields (e.g., 50% vs. 85%) often arise from:

  • Reagent Purity : Impurities in thioglycolic acid or Vilsmeier reagents alter reaction kinetics .
  • Solvent Effects : Polar aprotic solvents (DMF) favor cyclization but may hydrolyze esters; non-polar solvents reduce byproducts but slow kinetics .
  • Catalyst Loading : Excess acetic acid accelerates cyclization but promotes ester hydrolysis .
    Resolution Strategy : Use design of experiments (DoE) to map parameter interactions (temperature, solvent ratio, catalyst) and identify optimal conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Singlets at δ 5.6–6.9 ppm confirm thiazole protons; ethyl ester signals appear as quartets (δ 4.2–4.4 ppm) and triplets (δ 1.3–1.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) resonances at δ 165–170 ppm; thiazole carbons at δ 120–150 ppm .
  • FTIR : Strong bands at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (C=N) validate the structure .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 226–354 confirm molecular weight .

Advanced: How can structural modifications enhance the compound’s biological activity?

Answer:
Structure-Activity Relationship (SAR) Strategies :

  • Substitution at Position 5 : Introducing halogens (Cl, Br) or methyl groups improves binding to targets like metabotropic glutamate receptors .
  • Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid increases solubility and enzyme inhibition (e.g., antimicrobial activity) .
  • Heterocycle Fusion : Adding triazole or isoxazoline rings (via Hantzsch reactions) enhances pharmacokinetic properties .
    Validation : Use in vitro assays (e.g., MIC for antimicrobials) and docking studies to prioritize candidates .

Advanced: How do researchers resolve spectral data discrepancies in derivatives?

Answer:
Common issues and solutions:

  • Overlapping Peaks in NMR : Use 2D techniques (COSY, HSQC) to assign protons and carbons in fused-ring systems .
  • Unexpected Mass Fragments : Compare with computational fragmentation tools (e.g., CFM-ID) to identify degradation byproducts .
  • FTIR Artifacts : Dry samples rigorously to eliminate water interference (~3300 cm⁻¹) and confirm ester bands via derivatization .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid aerosol inhalation (linked to respiratory irritation) .
  • PPE : Nitrile gloves, lab coats, and goggles prevent dermal contact (may cause sensitization) .
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal; incinerate organic waste .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

  • DFT Calculations : Model transition states for cyclization reactions (e.g., activation energy ~25 kcal/mol) to optimize synthetic routes .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict hydrolysis rates .
  • Docking Studies : Identify binding poses with enzymes (e.g., bacterial dihydrofolate reductase) for rational drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate

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